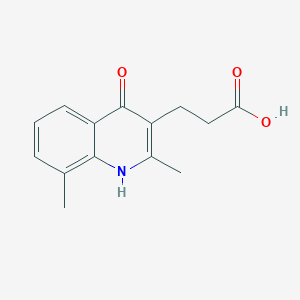

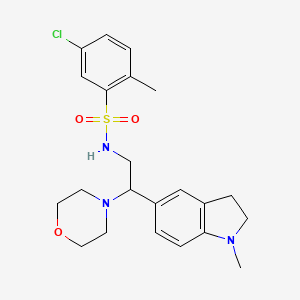

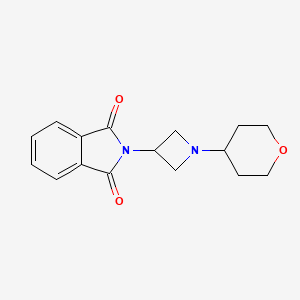

![molecular formula C10H14O5 B3005438 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid CAS No. 91950-60-6](/img/structure/B3005438.png)

7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid, is a spirocyclic compound characterized by the presence of an oxygen atom within the spirocyclic framework. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related oxaspiro compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related oxaspiro compounds involves electrophilic amination reactions, as described in the first paper. The reaction of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds, such as malonic and cyanoacetic acid derivatives, leads to the formation of intermediate compounds that can undergo further stabilization reactions, including intramolecular nucleophilic attacks and ring transformations . Although the synthesis of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid is not explicitly mentioned, similar strategies could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of oxaspiro compounds is confirmed using instrumental methods such as NMR and mass spectrometry. For instance, the substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids exhibit specific NMR signals that correspond to the structure of the molecule, including signals for the methylene group, aromatic protons, and NHCO urea fragment . These techniques would also be applicable for analyzing the structure of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid.

Chemical Reactions Analysis

The oxaspiro compounds can undergo various chemical reactions. For example, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate can be de-ethoxycarbonylated to yield 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid nitrile, which can then be converted into a thioamide and subsequently into thiazoles . These reactions demonstrate the reactivity of the oxaspiro framework and suggest that 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxaspiro compounds are often determined by their functional groups and the spirocyclic structure. The papers provided do not directly discuss the properties of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid, but they do mention that the antimicrobial activity of certain oxaspiro compounds has been evaluated, with some showing the ability to inhibit the growth of Candida albicans and sensitivity to Staphylococcus aureus and Bacillus subtilis . These biological activities are significant as they suggest potential applications for oxaspiro compounds in medicinal chemistry.

Scientific Research Applications

Efficient Synthesis Applications

- A model study for the synthesis of anisatin involved the creation of 2-oxaspiro[3.5]nonane and its derivatives from methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone, showcasing the potential for efficient synthesis processes in organic chemistry (Kato, Kitahara, & Yoshikoshi, 1985).

Spirocyclic Oxetane-Fused Compounds

- The synthesis of 2-oxa-7-azaspiro[3.5]nonane and its conversion into spirocyclic oxetanes and related compounds highlights its application in creating complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).

Derivatives for Chemical Transformations

- Diethyl esters of 2-oxo-1-oxaspiro[4.5]decan-3,4-dicarboxylic acids and related compounds have been synthesized and transformed, demonstrating their utility in various chemical transformations and the creation of new chemical entities (Kuroyan, Pogosyan, & Grigoryan, 1995).

Nucleophilic Ring Opening Reactions

- Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate was used in nucleophilic ring-opening reactions, forming functionalized 2-oxaspiro[4.4]nonane derivatives, which are significant in the development of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Role in Solid-Phase Synthesis

- The compound has shown potential in solid-phase synthesis, particularly in the synthesis of base-sensitive oligonucleotides, demonstrating its utility in more complex chemical syntheses (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).

properties

IUPAC Name |

7-oxaspiro[3.5]nonane-2,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-7(12)10(8(13)14)5-9(6-10)1-3-15-4-2-9/h1-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJNIDAPJWNQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(C2)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

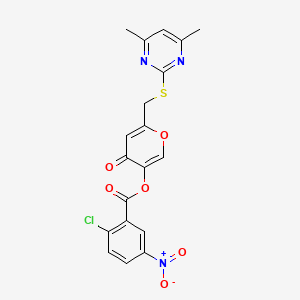

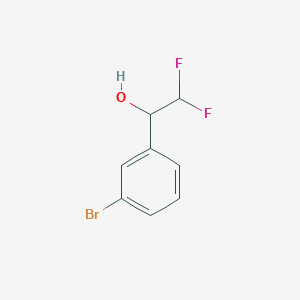

![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)

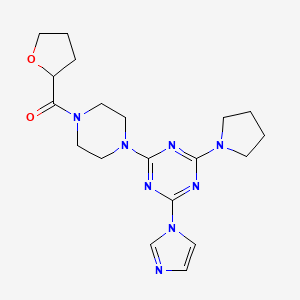

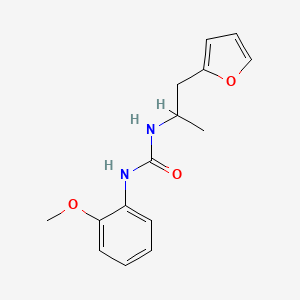

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)

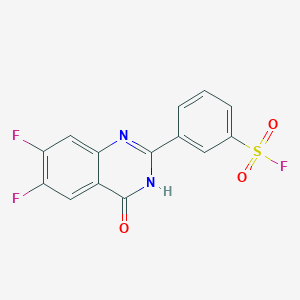

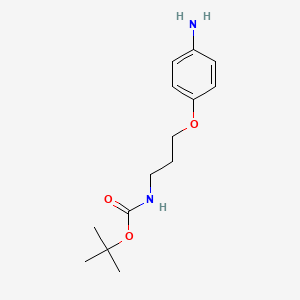

![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)